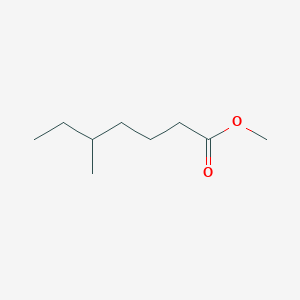

Methyl 5-methylheptanoate

Description

Contextualization within Branched Chain Fatty Acid Methyl Esters (FAMEs) Research

Fatty acid methyl esters (FAMEs) are a class of compounds derived from the esterification of fatty acids with methanol (B129727). foodb.ca They are significant in various scientific and industrial fields. Branched-chain fatty acid methyl esters (BC-FAMEs) are a specific subgroup of FAMEs characterized by the presence of one or more methyl groups along the main carbon chain. acs.org This branching distinguishes them from their linear counterparts, imparting unique physical and chemical properties. cambridge.org

Methyl 5-methylheptanoate, with its methyl branch at the C-5 position, is a clear example of a BC-FAME. nih.gov Research into BC-FAMEs often involves comparing the properties and behaviors of different isomers, such as this compound, methyl 6-methylheptanoate, and methyl 4-methylheptanoate, to understand how the position of the methyl branch influences their characteristics. vulcanchem.comchemsrc.com The study of such compounds is crucial for understanding the structure-property relationships within this class of molecules.

Significance and Research Trajectory of Branched FAMEs in Chemical Science

The significance of branched-chain fatty acids (BCFAs) and their methyl esters (BC-FAMEs) in chemical science is multifaceted. BCFAs are recognized as important components of bacterial membranes, where they play a role in maintaining membrane fluidity. frontiersin.org In some bacteria, BCFAs can constitute a significant portion of the total fatty acid profile. nih.gov

The research trajectory of branched FAMEs has expanded from their initial identification in natural sources to their synthesis and application in various fields. For instance, the synthesis of optically active polyhydroxy heptanoates, which are related to branched FAMEs, has been explored for potential applications in medicinal chemistry. sioc-journal.cn Furthermore, the unique properties of BC-FAMEs have led to investigations into their use as cold flow improvers for biodiesel, demonstrating their potential to address challenges in the renewable energy sector. researchgate.net The identification and characterization of BC-FAMEs in complex mixtures, often achieved through techniques like gas chromatography-mass spectrometry (GC-MS), remain an active area of research. nih.govtudelft.nl

Chemical Data of Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | This compound | C9H18O2 | 158.24 | 89986-46-9 |

| Methyl heptanoate (B1214049) | methyl heptanoate | C8H16O2 | 144.21 | 106-73-0 |

| Methyl octanoate | methyl octanoate | C9H18O2 | 158.24 | 111-11-5 |

| Methyl 6-methylheptanoate | methyl 6-methylheptanoate | C9H18O2 | 158.24 | 2519-37-1 |

| Methyl 4-methylheptanoate | methyl 4-methylheptanoate | Not available | Not available | Not available |

| Methyl 5-methylhexanoate | methyl 5-methylhexanoate | C8H16O2 | 144.2114 | 2177-83-5 |

| (3R)-3-amino-5-methylhexanoic acid | (3R)-3-amino-5-methylhexanoic acid | Not available | Not available | Not available |

| (S)-3-cyano-5-methyl-hexanoic acid ethyl ester | (S)-3-cyano-5-methyl-hexanoic acid ethyl ester | Not available | Not available | Not available |

Structure

3D Structure

Properties

CAS No. |

89986-46-9 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

methyl 5-methylheptanoate |

InChI |

InChI=1S/C9H18O2/c1-4-8(2)6-5-7-9(10)11-3/h8H,4-7H2,1-3H3 |

InChI Key |

HZOIXYISXJHGBI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biochemical Pathways

Identification as a Naturally Occurring Volatile Organic Compound (VOC)

Methyl 5-methylheptanoate is recognized as a volatile organic compound (VOC), a class of chemicals that readily vaporize at room temperature and often possess distinct aromas. Its identity as a natural product has been confirmed through analytical studies of various biological matrices.

The essential oil of hops (Humulus lupulus L.), a key ingredient in brewing, is a highly complex mixture of hundreds of volatile compounds, including terpenes, ketones, and esters. These compounds collectively define the aromatic character of different hop varieties. Analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), have been instrumental in dissecting these intricate profiles.

Table 1: Representative Volatile Compounds Identified in Humulus lupulus L. Essential Oil (Note: Relative abundance can vary significantly by hop cultivar, region, and harvest time.)

| Compound Class | Compound Name | Typical Aromatic Contribution |

| Monoterpene Hydrocarbon | Myrcene | Green, resinous, balsamic |

| Sesquiterpene Hydrocarbon | Humulene | Woody, spicy, earthy |

| Sesquiterpene Hydrocarbon | Caryophyllene | Spicy, peppery, woody |

| Monoterpene Alcohol | Linalool | Floral, citrus, lavender |

| Branched-Chain Ester | This compound | Fruity, waxy, subtly complex |

| Straight-Chain Ester | Methyl hexanoate | Fruity, pineapple-like |

| Terpene Oxide | Caryophyllene oxide | Sweet, woody, spicy |

The characteristic aroma of many fermented products, including the traditional Chinese liquor Baijiu, is largely determined by a rich and diverse profile of ester compounds. These esters are synthesized during fermentation through the metabolic activities of yeast and bacteria.

The formation of branched-chain esters like this compound is linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Microorganisms metabolize these amino acids to produce branched-chain fatty acids (BCFAs). For instance, 5-methylheptanoic acid (the parent acid of this compound) is a known microbial metabolite. These BCFAs can then be esterified with alcohols (e.g., methanol (B129727) or ethanol) present in the fermentation mash.

Table 2: Precursor-Product Relationship for Branched-Chain Esters in Fermentation

| Precursor Amino Acid | Intermediate Branched-Chain Fatty Acid (Example) | Resulting Ester Class (Example) |

| Leucine | 3-Methylbutanoic acid | Ethyl 3-methylbutanoate (fruity, apple) |

| Isoleucine | 2-Methylbutanoic acid | Ethyl 2-methylbutanoate (fruity, berry) |

| (Related Pathways) | 5-Methylheptanoic acid | This compound |

Involvement in Biological Systems and Metabolic Processes

Direct research into the specific metabolic functions of this compound is limited. However, its biochemical role can be reasonably extrapolated from the well-documented behavior of its constituent parts: 5-methylheptanoic acid and the general class of FAMEs.

The metabolic significance of this compound is intrinsically tied to its parent BCFA, 5-methylheptanoic acid. BCFAs are integral to lipid metabolism in many organisms, from bacteria to mammals. Unlike their straight-chain counterparts, the methyl branch in BCFAs can influence the physical properties of lipids. When incorporated into the phospholipid bilayers of cell membranes, BCFAs can increase membrane fluidity, which is crucial for cellular function in varying environmental conditions.

FAMEs themselves are often considered metabolic intermediates or, more commonly in a research context, stable derivatives for the analysis of fatty acid profiles. Endogenous FAMEs have been detected in various tissues, but their direct participation in lipid metabolism is thought to be preceded by hydrolysis into the free fatty acid and methanol. The free BCFA is then available for incorporation into more complex lipids like triacylglycerols (for energy storage) or phospholipids (B1166683) (for structural roles).

The metabolism of the parent 5-methylheptanoic acid differs from that of straight-chain fatty acids. The catabolism of fatty acids primarily occurs via β-oxidation. The presence of a methyl group on an odd-numbered carbon (like the 5-position) can alter this process, potentially requiring specific enzymes to bypass or resolve the branch point.

BCFAs are obtained by mammals through diet or are synthesized by the gut microbiota. They are recognized and processed by the body's fatty acid metabolic machinery. The esterification to form this compound could be a mechanism for transport or sequestration, but it is more established that the free acid form is the primary substrate for most metabolic enzymes. Therefore, the metabolic fate of this compound is likely dictated by its hydrolysis, followed by the subsequent metabolism of 5-methylheptanoic acid.

Lipids and their derivatives are increasingly recognized as critical signaling molecules. While the signaling roles of free fatty acids are well-established, evidence is emerging for the biological activities of their esters. Some FAMEs have been proposed to act as intercellular signaling molecules or pheromones in insects.

Table 3: Summary of Extrapolated Biological Roles of the 5-Methylheptanoate Moiety

| Biological Area | Role of Parent BCFA (5-Methylheptanoic Acid) | Implied Role of this compound |

| Lipid Structure | Component of phospholipids, modulates membrane fluidity. | Precursor or storage form of the parent BCFA. |

| Energy Metabolism | Substrate for modified β-oxidation pathways. | A transportable or sequestered form requiring hydrolysis prior to catabolism. |

| Cellular Signaling | Potential building block for complex signaling lipids like FAHFAs. | Indirectly contributes its carbon backbone to the synthesis of signaling molecules. |

Biotransformation and Enzymatic Synthesis Routes in Microorganisms

Microbial biotransformation and enzymatic synthesis represent powerful strategies for producing complex organic molecules like this compound. nmb-journal.commdpi.com These methods offer high selectivity under mild reaction conditions, making them attractive alternatives to traditional chemical synthesis. mdpi.com While specific biotransformation studies targeting this compound are limited, research on related pathways and enzymes highlights the significant potential of microbial systems.

A key example is the metabolic engineering of microorganisms to produce non-natural compounds. Escherichia coli has been successfully engineered to synthesize 5-methyl-1-heptanol, a compound directly related to this compound, by extending the natural branched-chain amino acid pathway. ucla.edunih.gov This was achieved by altering the substrate specificity of key enzymes to create a novel biosynthetic pathway capable of producing longer-chain molecules. ucla.edunih.gov The central intermediate in this pathway is 2-keto-5-methylheptanoate, the direct precursor to 5-methylheptanoic acid. ucla.edu

Table 1: Engineered Microbial Pathway for the Synthesis of 2-keto-5-methylheptanoate in E. coli

| Step | Precursor | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | 2-keto-3-methylvalerate | Engineered 2-isopropylmalate synthase | 2-keto-4-methylhexanoate | ucla.edu |

Enzymatic synthesis using isolated enzymes is another prominent approach. The synthesis of pharmaceutical intermediates with structures similar to this compound demonstrates the utility of this strategy. For instance, various enzymes are employed in the synthesis of precursors for Pregabalin, which features a 5-methylhexanoic acid backbone. nih.govgoogle.com These enzymatic reactions, including stereoselective hydrolysis and transamination, showcase the precision of biocatalysts in modifying branched-chain acids and esters. nih.govgoogle.comresearchgate.net

Table 2: Examples of Enzymatic Reactions on Structurally Related Compounds

| Enzyme Class | Specific Enzyme | Substrate Type | Reaction Catalyzed | Application | Reference |

|---|---|---|---|---|---|

| Hydrolase | Lipase, Esterase | 3-iso-butyl-glutaric diester | Stereoselective hydrolysis | Synthesis of Pregabalin precursor | google.com |

| Transaminase | Vibrio fluvialis aminotransferase (Vfat) | (R)-ethyl 5-methyl 3-oxooctanoate | Asymmetric transamination | Synthesis of Imagabalin intermediate | researchgate.net |

General microbial biotransformation processes, such as hydroxylation, epoxidation, and reduction, could also be applied to this compound to create novel derivatives. mdpi.com Microorganisms like fungi and bacteria, including species from Streptomyces and Aspergillus, are known to perform a wide array of such modifications on complex organic substrates. mdpi.commdpi.com These reactions can introduce functional groups at specific positions, potentially altering the molecule's biological activity. mdpi.com

Advanced Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of Methyl 5-Methylheptanoate

The construction of the this compound backbone can be achieved through various synthetic strategies. Modern methodologies allow for precise control over bond formation, enabling efficient and targeted synthesis.

One of the most powerful and versatile methods for carbon-carbon bond formation is the copper-catalyzed 1,4-addition, also known as conjugate addition or the Michael reaction. researchgate.netrsc.org This methodology is ideally suited for the synthesis of this compound. The core principle involves the addition of a nucleophilic organometallic reagent to the β-carbon of an α,β-unsaturated carbonyl compound. nih.gov

The synthesis of this compound via this route can be envisioned through the reaction of a sec-butyl Grignard reagent with methyl acrylate (B77674). The Grignard reagent (sec-butylmagnesium bromide) acts as the nucleophile, while methyl acrylate serves as the Michael acceptor. The presence of a catalytic amount of a copper(I) salt, such as copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂), is crucial to direct the reaction towards the desired 1,4-addition pathway, minimizing the competing 1,2-addition to the carbonyl group. organic-chemistry.orgscispace.com

The reaction proceeds by the formation of an organocuprate species in situ, which then selectively attacks the electron-deficient double bond of the acrylate. Subsequent protonation of the resulting enolate during aqueous workup yields the final product, this compound. The general applicability of this method allows for the use of various Grignard reagents and α,β-unsaturated esters, making it a robust strategy for generating β-substituted esters. organic-chemistry.org

Table 1: Proposed Reaction Components for Synthesis of this compound

| Role | Reagent/Compound | Structure |

|---|---|---|

| Michael Acceptor | Methyl acrylate | CH₂=CHCOOCH₃ |

| Grignard Reagent | sec-Butylmagnesium bromide | CH₃CH₂CH(MgBr)CH₃ |

| Catalyst | Copper(I) salt (e.g., CuBr·SMe₂) | CuBr·S(CH₃)₂ |

The carbon atom at position 5 in this compound is a stereocenter, meaning the molecule can exist as two distinct enantiomers, (R)-methyl 5-methylheptanoate and (S)-methyl 5-methylheptanoate. The development of stereoselective synthetic pathways is critical for accessing enantiomerically pure forms, which is often a requirement for pharmaceutical and biological applications.

The copper-catalyzed conjugate addition can be rendered highly enantioselective by employing a chiral ligand in the catalytic system. The ligand coordinates to the copper center, creating a chiral environment that influences the facial selectivity of the nucleophilic attack on the α,β-unsaturated ester. rsc.orgnih.gov Research by Feringa and colleagues has demonstrated that chiral phosphine (B1218219) ligands, such as those from the Josiphos family, in combination with copper salts, can catalyze the addition of Grignard reagents to acyclic α,β-unsaturated esters with excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee). organic-chemistry.org This approach offers a direct and efficient route to enantiopure β-substituted esters like this compound. organic-chemistry.org

Alternative strategies for inducing stereoselectivity include the use of chiral auxiliaries. An auxiliary is a chiral molecule that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a key bond-forming step. After the reaction, the auxiliary is removed, yielding the chiral product. For example, α,β-unsaturated N-acyloxazolidinones, where a chiral oxazolidinone serves as the auxiliary, are effective substrates in asymmetric conjugate additions. nih.gov While not a direct synthesis of the ester, the resulting chiral amide can be subsequently converted to this compound.

Derivatization Strategies and Structural Diversification

Starting from the core structure of this compound, derivatization strategies allow for the exploration of structural diversity, leading to the discovery of novel compounds with potentially unique properties.

This compound has been identified as a natural product. Notably, its co-isolation with more complex molecules suggests a potential biosynthetic relationship. Research on the secondary metabolites of the filamentous fungus Cochliobolus lunatus has led to the identification of a highly oxygenated and antioxidative 2H-chromen derivative. In the same study, both this compound and 3-hydroxy-5-methylheptanoate were also isolated and characterized.

The co-occurrence of these compounds within the same organism is significant. Cochliobolus species are known producers of a diverse array of secondary metabolites, including polyketides and nonribosomal peptides. nih.gov The chromenone (or chromen) core is a common heterocyclic scaffold in natural products. The fact that a simple fatty acid ester like this compound is produced alongside a complex chromen derivative by Cochliobolus lunatus points to a shared or interconnected biosynthetic pathway, offering insights into the natural derivatization of this fatty acid scaffold.

The rational design of novel molecules often involves combining different structural motifs, or pharmacophores, to create hybrid compounds with enhanced or entirely new biological activities. researchgate.net Conjugating a fatty acid ester like this compound to a complex heterocyclic system, such as a dibenzothiazepine, represents a strategy for structural diversification. nih.gov

Dibenzothiazepines are a class of sulfur- and nitrogen-containing heterocyclic compounds that form the core of various pharmaceutically active agents, including some antipsychotic drugs. google.comresearchgate.net The synthesis of the dibenzothiazepine scaffold itself can be achieved through multi-step sequences, for example, by reacting a thiosalicylic acid derivative with a substituted nitrobenzene, followed by reduction and cyclization. google.com

The conjugation of a fatty acid moiety to such a scaffold can be pursued to modify properties like lipophilicity, membrane permeability, or binding affinity to a biological target. google.com A synthetic strategy could involve first hydrolyzing this compound to the corresponding 5-methylheptanoic acid. This acid could then be activated (e.g., as an acid chloride or using peptide coupling reagents) and reacted with an amino-functionalized dibenzothiazepine derivative to form a stable amide bond. nih.gov This approach of creating hybrid molecules by linking fatty acids to heterocyclic cores is a recognized strategy in medicinal chemistry to generate novel chemical entities for drug discovery programs. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-methyl 5-methylheptanoate |

| (S)-methyl 5-methylheptanoate |

| 2H-chromen |

| 3-hydroxy-5-methylheptanoate |

| 5-methylheptanoic acid |

| Dibenzothiazepine |

| This compound |

| Methyl acrylate |

Reaction Kinetics and Mechanistic Investigations

Catalytic Hydrodeoxygenation (HDO) of Branched Fatty Acid Methyl Esters

The HDO process is a cornerstone technology for upgrading bio-based oils into drop-in hydrocarbon biofuels. aalto.fi It involves the removal of oxygen from fatty acid esters in the presence of a catalyst and hydrogen, typically at elevated temperatures and pressures. mdpi.commdpi.com The branching in a FAME like methyl 5-methylheptanoate is expected to influence catalyst interaction and product distribution compared to its linear counterparts.

A variety of heterogeneous catalysts have been investigated for the HDO of FAMEs, with performance judged by conversion rates and selectivity towards desired alkanes. acs.org These catalysts can be broadly categorized into noble metals, sulfided bimetallic catalysts, and non-noble transition metal catalysts. frontiersin.org

Noble Metal Catalysts: Catalysts based on noble metals such as Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly effective for HDO reactions. rsc.org They generally exhibit high hydrogenation activity, which can facilitate complete saturation of any double bonds and subsequent oxygen removal. acs.org For instance, a Rh/ZrO₂ catalyst demonstrated high conversion and selectivity towards hydrocarbons in the HDO of methyl heptanoate (B1214049), a linear analog of the target compound. acs.orgresearchgate.netfigshare.com Similarly, Ru/HZSM-5 has been used for the HDO of methyl stearate (B1226849), yielding a mix of heptadecane (B57597) and octadecane. rsc.org Bimetallic Pt-Mo catalysts supported on zirconium oxide have also shown high efficiency for the selective HDO of various esters to ethers under mild conditions. acs.orgnih.gov

Sulfided Catalysts: Conventional hydrotreating catalysts, such as sulfided Nickel-Molybdenum (NiMo) and Cobalt-Molybdenum (CoMo) supported on alumina (B75360) (γ-Al₂O₃), are widely studied. acs.orgtkk.fi These catalysts are robust and effective for oxygen removal, although they can be susceptible to deactivation by water, a primary byproduct of the HDO pathway. rsc.org Studies on methyl heptanoate using sulfided NiMo/γ-Al₂O₃ and CoMo/γ-Al₂O₃ have been conducted to elucidate reaction schemes. tkk.fi The presence of sulfur is crucial for the activity of these catalysts, but it can also lead to sulfur contamination in the final product. rsc.orgresearchgate.net

| Catalyst | Model Compound | Temperature (°C) | Pressure (MPa) | Key Findings | Reference |

|---|---|---|---|---|---|

| Rh/ZrO₂ | Methyl Heptanoate | 250 | 8 | High conversion and selectivity to hydrocarbons, mainly hexane (B92381). | acs.orgfigshare.com |

| Ru/HZSM-5 | Methyl Stearate | 240-320 | 4 | Produced heptadecane and octadecane; product distribution affected by reaction medium (water vs. cyclohexane). | rsc.org |

| Sulfided NiMo/γ-Al₂O₃ | Methyl Heptanoate | 260-340 | 3-9 | Main products were hexane and heptane. | tkk.fi |

| Pt-Mo/ZrO₂ | Various Esters | 100 | 0.5 | High selectivity for the conversion of esters to unsymmetrical ethers. | nih.gov |

| 3% Ni/SAPO-11 | Fatty Acid Methyl Esters | 340 | 2 | Achieved 97.8% FAME conversion with 14.0% isomerization rate. | researchgate.net |

| Co/Zr-SBA-15 | Methyl Esters (C18) | 300 | 2 | High conversion (>90%) and favored the HDO pathway over decarbonylation. | mdpi.com |

The conversion of FAMEs to hydrocarbons proceeds through several competing reaction pathways: hydrodeoxygenation (HDO), decarbonylation (DCO), and decarboxylation (DCO₂). acs.orgmdpi.com

Hydrodeoxygenation (HDO): This pathway involves the removal of oxygen as water (H₂O). For a methyl ester, the reaction typically begins with the hydrogenolysis of the ester bond to form a fatty acid and methanol (B129727). aalto.fimdpi.com The fatty acid is then hydrogenated to an aldehyde, which is further hydrogenated to a primary alcohol. Finally, the alcohol is deoxygenated to yield an n-alkane with the same number of carbon atoms as the original fatty acid.

Decarbonylation (DCO): In this pathway, oxygen is removed as carbon monoxide (CO) and water. The fatty acid intermediate undergoes decarbonylation to produce an alkane with one less carbon atom than the parent fatty acid. acs.orgmdpi.com

Decarboxylation (DCO₂): This route eliminates oxygen as carbon dioxide (CO₂), also resulting in an alkane with one carbon atom fewer than the original fatty acid. mdpi.com

For the HDO of methyl heptanoate over a Rh/ZrO₂ catalyst, a detailed reaction network was proposed. acs.orgfigshare.com It was suggested that the reaction initiates with the direct hydrogenolysis of the ester to form heptanoic acid. acs.orgresearchgate.netfigshare.com This acid intermediate can then be converted to hexane primarily via a decarbonylation pathway, which may proceed through a heptanal (B48729) intermediate. acs.orgfigshare.com Heptanol was also identified as an intermediate, which can be deoxygenated to form heptane, representing the HDO pathway. acs.orgfigshare.com The reaction medium can significantly influence these pathways; for example, using water as a solvent can promote the hydrolysis of the methyl ester to the corresponding fatty acid. rsc.org

The outcome of the HDO process is highly dependent on the reaction conditions, including temperature, hydrogen pressure, and liquid hourly space velocity (LHSV). researchgate.net

Temperature: Increasing the reaction temperature generally enhances the conversion rate of the FAME. acs.orgfigshare.com However, it can also influence the selectivity between the HDO, DCO, and DCO₂ pathways. Higher temperatures often favor the decarbonylation and decarboxylation reactions over the HDO route. acs.orgresearchgate.net For example, in the HDO of methyl stearate over Ru/HZSM-5 in a cyclohexane (B81311) medium, higher temperatures promoted the hydrodeoxygenation of the octadecanol intermediate, shifting selectivity. rsc.org

Hydrogen Pressure: High hydrogen pressure is generally favorable for the HDO pathway, as it promotes the hydrogenation steps and helps maintain catalyst activity. acs.orgresearchgate.net It can also suppress side reactions and reduce the formation of heavier products. researchgate.net However, an excessive amount of H₂ can sometimes hinder catalytic activity due to competitive adsorption on the catalyst surface. researchgate.net

Catalyst Support and Acidity: The properties of the catalyst support, such as its surface area, pore volume, and acidity, are crucial. mdpi.comresearchgate.net Acidic sites on the support can play a key role in catalyzing steps like ester hydrolysis and dehydration. mdpi.com For instance, incorporating zirconium into an SBA-15 support for a cobalt catalyst was shown to promote the HDO pathway over decarbonylation/decarboxylation. mdpi.com

| Parameter | General Effect | Example | Reference |

|---|---|---|---|

| Temperature | Increases conversion; higher temps can favor DCO/DCO₂ over HDO. | Increasing temperature from 250°C to 330°C in methyl heptanoate HDO over Rh/ZrO₂ significantly improved conversion and hydrocarbon selectivity. | acs.orgfigshare.com |

| Hydrogen Pressure | Higher pressure generally favors the HDO pathway and increases hydrogenation rates. | High H₂ pressure is beneficial for reducing heavier product formation and enhancing lighter hydrocarbon selectivity. | researchgate.net |

| Catalyst Acidity | Promotes reactions like hydrolysis and dehydration; can influence pathway selectivity. | In Co/Zr-SBA-15 catalysts, a lower Si/Zr ratio (higher acidity) promoted the HDO route for methyl esters. | mdpi.com |

| Reaction Medium | Can alter the initial reaction step (e.g., hydrolysis vs. hydrogenolysis). | Aqueous medium promoted the hydrolysis of methyl stearate to stearic acid over HZSM-5. | rsc.org |

Theoretical and Computational Kinetic Modeling

To optimize reactor design and process conditions, theoretical and computational models are employed to describe the complex kinetics of HDO reactions.

Developing a comprehensive kinetic model for the HDO of FAMEs is challenging due to the complex reaction network involving multiple phases and reaction pathways. aalto.fi Researchers often start by studying model compounds, such as methyl heptanoate or methyl palmitate, to simplify the system. aalto.fi Several types of kinetic models have been successfully applied:

Empirical Power-Law Models: These models provide a simplified mathematical description of the reaction rates as a function of reactant concentrations and temperature. They have been used to fit kinetic data for the HDO of methyl heptanoate and palmitate. aalto.fi

Mechanistic Models (e.g., Langmuir-Hinshelwood): These models are based on a proposed surface reaction mechanism and provide greater insight into the reaction steps. A Langmuir-Hinshelwood type model was used to describe the kinetics of HDO over a Rh/ZrO₂ catalyst, assuming two types of active sites: one for oxygenated species and another for hydrogen. aalto.fichalmers.se Such models can effectively reproduce experimental concentration profiles of reactants, intermediates, and products. chalmers.seresearchgate.net

These kinetic models, developed for linear FAMEs, can serve as a foundation for understanding and predicting the behavior of branched esters like this compound, although adjustments would be needed to account for the steric effects of the branched alkyl chain.

Computational Fluid Dynamics (CFD) is a powerful tool for simulating the complex interplay of fluid flow, heat transfer, and chemical reactions inside a reactor. mdpi.com While specific CFD studies on this compound are not available, CFD has been extensively applied to model biofuel production processes that are analogous. researchgate.net

For instance, CFD has been used to simulate the hydrotreating of bio-oil in ebullated bed or trickle bed reactors. rsc.orgresearchgate.net These simulations can provide detailed information on fluid dynamics, catalyst bed behavior, and temperature and concentration profiles within the reactor. mdpi.comrsc.org By integrating detailed chemical kinetic mechanisms into a CFD model, it is possible to simulate the entire reactive process, from mass transfer of reactants to the catalyst surface to the formation of final products. researchgate.netacs.org This approach allows for the optimization of reactor design and operating conditions to maximize yield and efficiency, reducing the need for costly and time-consuming experimental work. mdpi.comresearchgate.net For biodiesel production, CFD has been instrumental in understanding transesterification reactions in stirred tank reactors and hydrotreating processes. researchgate.netresearchgate.net

Sophisticated Analytical and Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like methyl 5-methylheptanoate. In GC, the compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint, allowing for highly specific identification. amrutpharm.co.inresearchgate.net

For this compound, the mass spectrum is characterized by a specific fragmentation pattern. nih.gov While the molecular ion peak [M]+ may be observed, characteristic fragment ions are crucial for its identification. These fragments arise from predictable cleavage patterns within the molecule, such as the McLafferty rearrangement and α-cleavage. amrutpharm.co.inbeilstein-journals.org For instance, in fatty acid methyl esters, a prominent peak at m/z 74 is often observed due to the McLafferty rearrangement. beilstein-journals.org The fragmentation pattern of this compound can be compared to library spectra for confirmation. beilstein-journals.org

Quantitative analysis using GC-MS can be performed by creating a calibration curve with known concentrations of a pure standard. sigmaaldrich.com This allows for the determination of the exact amount of this compound in a sample. embrapa.br The use of an internal standard is often employed to improve the accuracy and precision of the quantification.

Advanced Spectroscopic Techniques for Structural Confirmation and Monitoring

While GC-MS is powerful, a combination of spectroscopic techniques is often necessary for unambiguous structural elucidation and for monitoring the compound in various processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. vulcanchem.com In ¹³C NMR spectroscopy of this compound, each unique carbon atom in the molecule produces a distinct signal, providing information about its chemical environment. researchgate.netdocbrown.info The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, methyl, methylene) and its proximity to other functional groups. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~174 |

| -OCH₃ | ~51 |

| C5 | ~34 |

| C4 | ~36 |

| C6 | ~29 |

| C2 | ~35 |

| C7 | ~11 |

| C1' (methyl branch) | ~19 |

| C3 | ~25 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov A strong, sharp peak in the region of 1740-1735 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. vulcanchem.com Additionally, C-H stretching vibrations from the alkyl chain and methyl groups will appear in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations will be observed in the 1300-1000 cm⁻¹ range. docbrown.info

Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS)

As previously discussed, GC-MS is a primary tool for the analysis of this compound. hmdb.ca Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) as LC-MS/MS, can provide even greater specificity and structural information. hmdb.ca In LC-MS/MS, the precursor ion corresponding to the protonated molecule or an adduct of this compound is selected and then fragmented to produce a product ion spectrum. This technique is particularly useful for the analysis of complex biological or environmental samples where co-eluting interferences may be present. The fragmentation patterns observed in MS/MS experiments can help to further confirm the structure of the molecule. nih.gov

High-Resolution Chromatographic Separations (e.g., 2D Gas Chromatography Time-of-Flight Mass Spectrometry, GC×GC–TOF-MS for complex mixtures)

For the analysis of this compound in highly complex matrices, such as essential oils or environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior separation power and sensitivity. nih.govfupress.netfmach.it

In GC×GC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. nih.gov This two-dimensional separation provides a much higher peak capacity, allowing for the resolution of compounds that would co-elute in a one-dimensional GC analysis. fmach.itnih.gov The use of a TOF-MS detector provides fast acquisition speeds, which are necessary to capture the narrow peaks produced by GC×GC, and high-resolution mass data, which aids in the confident identification of the compounds. fupress.netchromatographyonline.com This technique is invaluable for untargeted metabolomics studies and the detailed characterization of complex volatile profiles. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of methyl 5-methylheptanoate. pnrjournal.comscirp.org These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.

The electronic properties are often described by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netpreprints.org For esters, the HOMO is typically localized on the non-bonding oxygen orbitals of the ester group, while the LUMO is centered on the antibonding π* orbital of the carbonyl group.

Another key tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. preprints.orgresearchgate.netresearchgate.netuni-muenchen.de In an MEP map of an ester, regions of negative potential (typically colored red or yellow) are found around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack. preprints.orgresearchgate.net Regions of positive potential (blue) are usually located around the hydrogen atoms, marking them as sites for potential nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Global Reactivity Descriptors for a Representative Ester This table presents typical values for a simple ester, calculated using DFT methods, to illustrate the data obtained for this compound.

| Descriptor | Formula | Typical Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -7.0 to -9.0 | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | 0.5 to 2.0 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.5 to 11.0 | Relates to chemical stability and reactivity. researchgate.net |

| Ionization Potential (IP) | -EHOMO | 7.0 to 9.0 | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | -2.0 to -0.5 | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.5 to 4.25 | Measures the power to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.75 to 5.5 | Measures resistance to change in electron distribution. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The flexible alkyl chain of this compound allows it to adopt numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements by calculating their potential energies. The rotation around the single bonds (C-C) in the heptanoate (B1214049) chain leads to different conformers, with energy variations arising from torsional strain and steric hindrance.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. rsc.orgmytribos.org In an MD simulation, the molecule's atoms are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. xenocs.com The forces between atoms are described by a molecular mechanics force field, such as COMPASS or TraPPE. mytribos.orgresearchgate.net MD simulations can reveal how the molecule explores different conformational states, its flexibility, and its interactions with solvent molecules in a liquid environment. rsc.orgresearchgate.net

Table 2: Hypothetical Conformational Analysis of the C4-C5 Bond in this compound This table illustrates a simplified analysis of rotation around a key bond, showing representative conformers and their expected relative energies.

| Conformer (viewed along C4-C5) | Dihedral Angle (Propyl-C4-C5-Ethyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0 (most stable) | The propyl and ethyl groups are furthest apart, minimizing steric strain. |

| Gauche | 60° / 300° | ~0.9 | The groups are closer, leading to some steric interaction. |

| Eclipsed (H/Ethyl) | 120° / 240° | ~3.4 | An ethyl group is eclipsed with a hydrogen atom, causing significant torsional strain. |

| Eclipsed (Propyl/Ethyl) | 0° | >5.0 (least stable) | The two largest groups are fully eclipsed, resulting in maximum steric and torsional strain. |

Prediction of Spectroscopic Signatures for De Novo Characterization

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of new or uncharacterized compounds. pnrjournal.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, usually in combination with DFT calculations (e.g., at the B3LYP/6-31G** level). nih.govmodgraph.co.uk This approach calculates the magnetic shielding tensors for each nucleus in the molecule. modgraph.co.uk The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of experimental spectra and can help distinguish between different isomers or conformers. nih.govnrel.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound These are hypothetical values based on typical chemical shifts for similar functional groups and structures, as would be generated by computational prediction.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (C=O) | 174.5 | - | - |

| C2 (-CH₂-C=O) | 34.0 | 2.30 | t |

| C3 (-CH₂-) | 25.0 | 1.65 | m |

| C4 (-CH₂-) | 34.5 | 1.30 | m |

| C5 (-CH(CH₃)-) | 32.0 | 1.40 | m |

| C6 (-CH₂-CH₃) | 29.5 | 1.15 | m |

| C7 (-CH₃) | 11.5 | 0.88 | t |

| C5-Methyl (-CH₃) | 19.0 | 0.86 | d |

| Methoxy (-OCH₃) | 51.5 | 3.65 | s |

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. researchgate.netscience.govoup.com By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can determine the normal modes of vibration and their corresponding frequencies and intensities. scirp.org The resulting predicted IR spectrum can be compared with experimental data to identify characteristic functional groups. vixra.org For this compound, key predicted peaks would include the strong C=O stretching vibration of the ester, the C-O stretching vibrations, and various C-H stretching and bending modes of the alkyl chain. spectroscopyonline.comspectroscopyonline.com

Table 4: Predicted Characteristic IR Vibrational Frequencies for this compound This table shows representative frequency ranges for the key functional groups in the molecule, as would be predicted by DFT calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | Medium to Strong |

| C=O Stretch (Ester) | 1735-1750 | Strong, Sharp |

| C-H Bend (CH₂ and CH₃) | 1350-1470 | Variable |

| C-O Stretch (O-CH₃) | 1200-1250 | Strong |

| C-O Stretch (C-O) | 1000-1150 | Strong |

Mechanistic Insights through Computational Reaction Pathway Mapping

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed information about the energy landscape that governs a chemical transformation. rsc.org For this compound, a key reaction to study is its hydrolysis, the cleavage of the ester bond by water.

By mapping the reaction pathway, chemists can identify the structures of transition states (TS)—the highest energy points along the reaction coordinate—and any intermediates (stable species formed during the reaction). researchgate.netrsc.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For large systems, such as an enzyme-catalyzed reaction, hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) are often employed. gaussian.comacs.orgrsc.org In an ONIOM calculation, the chemically active site (e.g., the ester group and attacking species) is treated with a high-level quantum mechanics (QM) method, while the rest of the system is treated with a less computationally expensive method like molecular mechanics (MM). rsc.orgmdpi.comwiley.com This approach provides accurate mechanistic insights at a manageable computational cost. gaussian.comrsc.org

Table 5: Hypothetical Energy Profile for the Neutral Hydrolysis of this compound This table outlines the key stages and their relative energies in a computationally mapped reaction pathway.

| Reaction Step | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack of H₂O on carbonyl carbon | +25 to +35 |

| Tetrahedral Intermediate | A stable intermediate with a tetrahedral carbon | +10 to +15 |

| Transition State 2 (TS2) | Proton transfer and C-O bond cleavage | +20 to +30 |

| Products | 5-Methylheptanoic acid + Methanol (B129727) | -5 to -10 |

Broader Research Applications and Future Perspectives

Role as a Model Compound in Biofuel Research and Optimization

The quest for sustainable alternatives to fossil fuels has positioned biodiesels—primarily composed of fatty acid methyl esters (FAMEs)—at the forefront of renewable energy research. canada.cafoodb.ca In this context, individual ester compounds like methyl 5-methylheptanoate serve as crucial model compounds or surrogates. The complexity of real biodiesel, which is a mixture of numerous different esters, makes it challenging to study its combustion and emission properties from a fundamental, kinetic perspective. academie-sciences.frarxiv.org

Researchers utilize simpler, representative molecules to build and validate detailed chemical kinetic models that can predict the behavior of the actual complex fuel. researchgate.netrepec.org this compound, with its defined branched structure, is an excellent candidate for studying how specific molecular features, such as chain branching, influence key fuel properties.

Key research areas where this compound and similar esters are used include:

Combustion Kinetics: Studies on the oxidation of methyl esters like methyl heptanoate (B1214049) in jet-stirred reactors and shock tubes help elucidate the reaction pathways, intermediate species formation, and ignition characteristics. researchgate.net This data is essential for developing kinetic models that can be used in computational fluid dynamics (CFD) simulations of internal combustion engines. researchgate.net

Hydrodeoxygenation (HDO) Studies: Bio-oils and biodiesels contain a significant amount of oxygen, which can be detrimental to engine performance and longevity. HDO is a catalytic process to remove this oxygen. Methyl heptanoate has been used as a model compound to study the reaction mechanisms and catalyst performance in HDO processes over various catalysts, such as sulphided NiMo and CoMo. canada.catkk.fi Understanding the HDO of a branched ester like this compound would provide insight into upgrading more complex, branched-chain feedstocks.

Surrogate Fuel Formulation: To emulate the properties of real diesel and biodiesel blends, researchers develop surrogate fuels composed of a small number of well-characterized compounds. academie-sciences.fr While simpler, straight-chain esters are often used, incorporating branched esters like this compound can help fine-tune the surrogate to better match properties like cetane number, viscosity, and density of the target fuel. academie-sciences.fr

| Research Area | Model Compound Example(s) | Objective | Key Findings/Relevance |

|---|---|---|---|

| Combustion Modeling | Methyl heptanoate, Methyl butanoate | Develop and validate chemical kinetic mechanisms for biodiesel combustion. researchgate.net | Provides data on ignition delay, flame speed, and species formation, crucial for engine simulation and design. researchgate.netrepec.org |

| Hydrodeoxygenation (HDO) | Methyl heptanoate, Methyl palmitate | Investigate catalyst performance and reaction pathways for oxygen removal from bio-oils. tkk.fiaalto.fi | Identifies efficient catalysts (e.g., Rh/ZrO2, NiMo) and reaction conditions for upgrading biofuels. canada.caaalto.fi |

| Surrogate Fuel Development | Methyl esters, n-alkanes, cycloalkanes | Create simplified fuel mixtures that replicate the physical and chemical properties of real fuels (e.g., diesel-biodiesel blends). academie-sciences.fr | Enables accurate simulation of fuel performance and emissions with a reduced number of components. academie-sciences.fr |

Contributions to Fundamental Aroma Chemistry Research

Branched-chain volatile compounds, particularly esters, are pivotal to the characteristic flavor and aroma profiles of many fruits, beverages, and other natural products. nih.gov They often provide the "impact flavor notes" that define a product's sensory identity. acs.org The study of specific compounds like this compound contributes to a deeper molecular understanding of aroma biosynthesis and perception.

Research in this area has shown:

Identification in Natural Products: While this compound itself is not as commonly cited as some other esters, the closely related methyl 5-methylhexanoate has been identified as a key differentiating aroma compound in different varieties of hops (Humulus lupulus L.), highlighting the role of this class of compounds in determining the unique aroma characteristics of agricultural products. nih.gov

Biosynthetic Pathways: The formation of branched-chain esters in fruits is linked to the metabolism of branched-chain amino acids like isoleucine, valine, and leucine. acs.org Research using inhibitors of amino acid synthesis has demonstrated that these esters are often produced de novo during ripening, rather than simply from the breakdown of existing proteins or fatty acids. acs.org Studying the formation of specific esters helps map these complex metabolic pathways.

Sensory Impact: Branched-chain fatty acids and their corresponding esters are known to influence taste and smell, particularly in dairy and meat products from ruminants. lipotype.com In beer, for instance, branched-chain fatty acids can enhance the flavors of other aroma compounds like monoterpene alcohols, even at very low concentrations. researchgate.net The specific structure of an ester, including the position and nature of its branching, dictates its odor profile and its interaction with other flavor molecules. The related straight-chain methyl heptanoate is known for its fruity, green, and floral notes. hmdb.ca

| Compound Class/Example | Natural Source Example(s) | Associated Aroma/Flavor Profile | Research Significance |

|---|---|---|---|

| Branched-Chain Esters | Apple, Banana, Melon nih.govacs.org | Fruity, complex flavor notes | Essential for characteristic fruit aroma; biosynthesis is linked to amino acid metabolism. acs.org |

| Methyl 5-methylhexanoate | Hops nih.gov | Contributes to unique hop aroma | Identified as a differentiating compound between hop varieties. nih.gov |

| Branched-Chain Fatty Acids (Precursors) | Hops, Fermented Beverages researchgate.net | Can enhance other flavors | Act as precursors to esters and can modulate the perception of other aroma compounds. researchgate.net |

Potential as a Precursor for Advanced Materials and Specialty Chemicals

The chemical structure of this compound—an ester with a branched alkyl chain—makes it a versatile building block for the synthesis of more complex molecules. oceanicpharmachem.com The field of specialty chemicals focuses on producing low-volume, high-value compounds for specific applications, and fatty acid esters are valuable starting materials. thegoodscentscompany.comthegoodscentscompany.com

The potential synthetic transformations of this compound include:

Conversion to other Functional Groups: The ester group is a gateway to other functionalities. It can be hydrolyzed to the corresponding carboxylic acid (5-methylheptanoic acid), reduced to yield alcohols (5-methylheptanol and methanol), or reacted with amines to form amides. Each of these derivatives has different chemical properties and potential applications.

Polymer Synthesis: Hydroxy-functionalized esters, such as the related methyl 5-hydroxyhexanoate, are precursors to biodegradable polymers known as polyhydroxyalkanoates (PHAs). While this compound lacks the hydroxyl group, it could be functionalized or used as a chain-terminating agent or plasticizing co-monomer in polymerization reactions to modify the properties of advanced bioplastics.

Synthesis of Fine Chemicals: The branched alkyl chain is a feature found in many biologically active molecules and specialty chemicals, such as certain pharmaceuticals and fragrances. google.comgoogle.com this compound can serve as a starting material, providing this specific carbon skeleton for elaboration into higher-value products through reactions like Grignard additions or alpha-functionalization. kingchem.com

Emerging Methodologies for Environmental Monitoring and Biological Discovery

Advances in analytical chemistry, particularly in mass spectrometry-based techniques, enable the detection and quantification of trace-level organic compounds in complex environmental and biological matrices. nih.govenv.go.jp These emerging methodologies are uncovering new roles for compounds like this compound.

Metabolomics and Biomarker Discovery: Untargeted metabolomics allows for the comprehensive profiling of small molecules in biological samples. A recent study identified the related compound, 5-methylhexanoate, in stool samples as a potential mediator in the relationship between dietary acid load and chronic kidney disease. nih.gov The study found that the abundance of this metabolite was significantly associated with the composition of the gut microbiota. nih.gov This suggests that branched-chain fatty acids and their esters could serve as biomarkers for gut health and its influence on systemic diseases. Similarly, methyl 5-methylhexanoate has been proposed as a potential biomarker for the consumption of certain alcoholic beverages. np-mrd.org

Environmental Monitoring: While not a primary target pollutant, the detection of FAMEs in the environment can be indicative of biodiesel spills or runoff. Analytical methods developed for environmental surveys, such as GC-MS, are capable of detecting a wide range of chemicals in water, sediment, and wildlife, and could be applied to monitor for this compound if required. env.go.jpcmp-ema-monitoring.com.hk The development of more sensitive and field-deployable sensors for volatile organic compounds could represent a future direction for real-time environmental monitoring.

Q & A

Q. What are the common synthetic routes for Methyl 5-methylheptanoate, and what factors influence reaction efficiency?

this compound is typically synthesized via esterification of 5-methylheptanoic acid with methanol, catalyzed by acid (e.g., H₂SO₄) or enzymatic methods. Key factors include:

- Catalyst selection : Acid catalysis offers faster kinetics but may require neutralization steps, while lipases provide greener alternatives with higher selectivity .

- Solvent choice : Non-polar solvents (e.g., toluene) improve ester yield by azeotropic removal of water .

- Temperature control : Optimal ranges (60–80°C) balance reaction rate and byproduct formation . Table 1 : Comparison of Catalysts in Esterification

| Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 85 | 4 | 92 |

| Lipase B | 78 | 12 | 98 |

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?

- NMR :

- ¹H NMR : Peaks at δ 3.65–3.70 ppm (ester methoxy group) and δ 0.85–0.95 ppm (methyl branches) .

- ¹³C NMR : Carbonyl resonance at δ 170–175 ppm and methoxy carbon at δ 50–55 ppm .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability and safety in laboratory settings?

- Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation .

- Handling : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy. Avoid contact with strong bases or oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize the yield and purity of this compound in esterification reactions?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios .

- In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

- Purification : Silica gel chromatography or fractional distillation to isolate the ester from unreacted acid/byproducts .

Q. What strategies should be employed to resolve contradictions in reported physicochemical properties of this compound across different studies?

- Systematic reviews : Aggregate data from peer-reviewed studies and exclude non-validated sources (e.g., non-IUPAC-compliant reports) .

- Replication studies : Reproduce experiments under standardized conditions (e.g., ASTM protocols) to verify boiling point, density, or solubility .

- Meta-analysis : Statistically evaluate outliers using tools like Cochran’s Q test to identify methodological discrepancies .

Q. What computational modeling approaches are suitable for predicting the reactivity and interactions of this compound in novel chemical environments?

- DFT calculations : Simulate ester hydrolysis pathways to identify reactive sites and transition states .

- Molecular dynamics (MD) : Model solvation effects in polar vs. non-polar solvents to predict stability .

- QSAR models : Correlate structural descriptors (e.g., branching index) with physicochemical properties for derivative design .

Methodological Guidance

- Data validation : Cross-check spectral data with databases (e.g., NIST Chemistry WebBook) and report uncertainties (e.g., ±0.1 ppm for NMR) .

- Literature synthesis : Use citation management tools (e.g., Zotero) to track references and avoid redundant studies .

- Ethical reporting : Disclose conflicts of interest and ensure raw data are archived in repositories like Figshare for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.